molecular formula C7H5Br2F B1282860 4-Bromo-2-(bromomethyl)-1-fluorobenzene CAS No. 99725-12-9

4-Bromo-2-(bromomethyl)-1-fluorobenzene

Cat. No. B1282860
Key on ui cas rn: 99725-12-9
M. Wt: 267.92 g/mol
InChI Key: ZLXSSLJXCUISKG-UHFFFAOYSA-N
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Patent
US04772626

Procedure details

To a refluxing solution of 5-bromo-2-fluorotoluene (3.8 g, 20 mmol) in CCl4 (30 mL) illuminated with a 275 W UV-sun lamp, a solution of Br2 (1.1 mL, 20 mmol) in CCl4 (30 mL) was added dropwise. Refluxing and irradiation were continued for an additional 0.5 h and then the clear pale amber solution was concentrated. Distillation of the residue provided the desired compound (1a) as a clear colorless oil; bp 126°-136° C. (15 mm); NMR 4.38 (2 H, s), 6.6-7.7 (3 H, m).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH3:8])[CH:7]=1.[Br:10]Br>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH2:8][Br:10])[CH:7]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
irradiation
CONCENTRATION
Type
CONCENTRATION
Details
the clear pale amber solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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